![molecular formula C20H16N4O3 B2472814 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea CAS No. 942002-05-3](/img/no-structure.png)

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

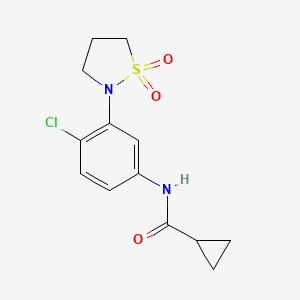

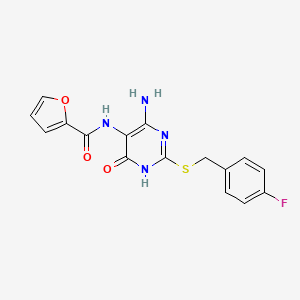

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. This compound is a member of the quinazoline family of compounds, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

- Furan-2-ylmethylurea derivatives have demonstrated promising antimicrobial and antiviral activities . Researchers explore their potential as novel agents to combat infectious diseases.

- Furan compounds serve as building blocks for biomass-derived platform molecules. Recent research focuses on heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates, including furan-2-ylmethylurea . Catalysts play a crucial role in achieving high yields of target amines.

- Investigating the structure–activity relationship of furan-2-ylmethylurea derivatives informs the design of more efficient and stable heterogeneous catalysts. Researchers explore the impact of factors such as active metals, supports, and reaction conditions .

Antimicrobial and Antiviral Agents

Catalysis and Biomass Conversion

Structure–Activity Relationship Studies

Wirkmechanismus

Target of Action

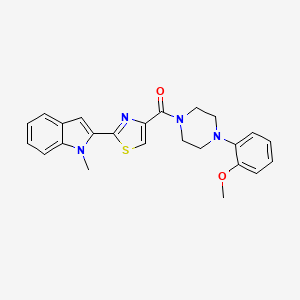

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may also interact with various biological targets.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may affect multiple biochemical pathways.

Result of Action

A compound with a similar structure was found to exhibit antimicrobial activity against pathogens such as escherichia coli, salmonella typhi, and staphylococcus aureus . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may also have antimicrobial effects.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea' involves the condensation of 2-furancarboxaldehyde with anthranilic acid to form 3-(furan-2-ylmethyl)anthranilic acid. This intermediate is then cyclized with urea and phosphoryl chloride to form 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea.", "Starting Materials": [ "2-furancarboxaldehyde", "anthranilic acid", "urea", "phosphoryl chloride", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with anthranilic acid in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid to form 3-(furan-2-ylmethyl)anthranilic acid.", "Step 2: Cyclization of 3-(furan-2-ylmethyl)anthranilic acid with urea and phosphoryl chloride in the presence of DMF to form 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea.", "Step 3: Reaction of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea with phenyl isocyanate in the presence of triethylamine to form the final product." ] } | |

CAS-Nummer |

942002-05-3 |

Produktname |

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |

Molekularformel |

C20H16N4O3 |

Molekulargewicht |

360.373 |

IUPAC-Name |

1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |

InChI |

InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |

InChI-Schlüssel |

DUXNUPGQZRLSFE-PTGBLXJZSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

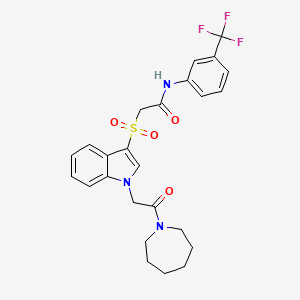

![3-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2472733.png)

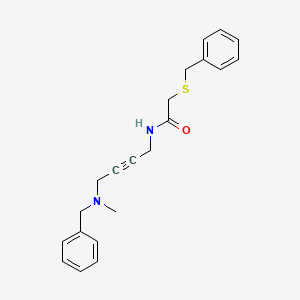

![3-[(1H-Pyrrol-1-yl)methyl]aniline](/img/structure/B2472737.png)

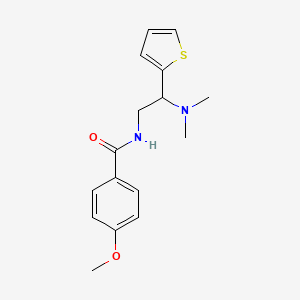

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)